An In-depth Technical Guide to the Physicochemical Properties of 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the foundational chemical information, predicted properties based on its structural motifs, and detailed, field-proven experimental protocols for the empirical determination of these characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive and a practical framework for the characterization of this and similar molecules. The methodologies described are grounded in established analytical techniques, with an emphasis on the causal reasoning behind experimental choices to ensure data integrity and reproducibility.
Introduction and Molecular Structure
4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid (CAS RN: 311340-89-3) is a complex heterocyclic molecule incorporating a pyrimidine core substituted with a phenyl group, a pyridinyl group, and a carboxylic acid moiety.[1] This unique combination of functional groups suggests a nuanced physicochemical profile that is critical to understand for applications in drug discovery, particularly concerning its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both acidic (carboxylic acid) and basic (pyridine and pyrimidine nitrogens) centers indicates that the compound's solubility and lipophilicity will be highly dependent on pH.
The structural features—a lipophilic phenyl group, a polar pyridinyl ring, and an ionizable carboxylic acid—present both opportunities and challenges for formulation and biological activity. Understanding these properties is the first step in rationally designing experimental studies and developing its potential as a therapeutic agent.
Molecular Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₆H₁₁N₃O₂ |
| Molecular Weight | 277.28 g/mol |
| CAS Number | 311340-89-3 |
| SMILES | O=C(O)c1cnc(nc1c2ccccc2)c3ccncc3 |
| InChI | InChI=1S/C16H11N3O2/c20-16(21)13-10-18-15(12-6-8-17-9-7-12)19-14(13)11-4-2-1-3-5-11/h1-10H,(H,20,21)[1] |
Solid-State Properties: Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[2][3] For a pure compound, a sharp melting range of 0.5-1.0°C is expected.[4][5] Impurities typically lead to a depression and broadening of the melting range.[2][4] Given the aromatic and rigid nature of 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid, a relatively high melting point is anticipated. For comparison, related substituted pyrimidine and pyridine carboxylic acids often exhibit melting points well above 200°C.[6]
Predicted Melting Point: >200 °C
Experimental Protocol for Melting Point Determination
This protocol describes the determination of the melting point using a modern digital melting point apparatus, a standard and reliable method in organic chemistry labs.[7]
Rationale: The capillary method ensures uniform heating of a small, powdered sample, allowing for precise observation of the phase transition from solid to liquid.[4][5] Grinding the sample to a fine powder is crucial for efficient heat transfer and consistent packing, which in turn leads to a more accurate and reproducible melting range.[2] A slow heating rate near the expected melting point is essential to allow the system to reach thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's temperature.[2][3]
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.[2]
-
Capillary Loading: The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[2][4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating program can be used to get a preliminary estimate. A fresh sample must be used for the accurate determination.[4]
-
Accurate Determination: The apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[2]
-
Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The two values constitute the melting range.[3][4]
-
Confirmation: The procedure should be repeated with a fresh sample to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Ionization and Acidity (pKa)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid, multiple pKa values are expected due to the presence of the carboxylic acid and the basic nitrogen atoms in the pyridine and pyrimidine rings. The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.[8] The pyridinyl nitrogen will have a pKa characteristic of pyridine derivatives, generally in the range of 5-6. The pyrimidine nitrogens are less basic than pyridine and will have lower pKa values. Understanding these pKa values is critical as they dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.[9]
Predicted pKa Values:
-
pKa₁ (Carboxylic Acid): ~3.5 - 4.5
-
pKa₂ (Pyridinyl Nitrogen): ~5.0 - 5.5
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining pKa values.[10] This protocol is designed for a multi-ionizable compound like the one .
Rationale: This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[11] The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[9] Starting from a very low pH ensures all basic groups are protonated, and titrating with a strong base allows for the sequential deprotonation of each acidic center to be observed. The use of a constant ionic strength background electrolyte (KCl) minimizes changes in activity coefficients during the titration.
Methodology:
-
Solution Preparation: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like DMSO if needed for solubility). A standardized solution of 0.1 M NaOH and 0.1 M HCl are prepared. A solution of 0.15 M KCl is used to maintain constant ionic strength.[11]
-
Initial pH Adjustment: A known volume (e.g., 20 mL) of the sample solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25°C). The solution is made acidic (pH ~1.8-2.0) by the addition of 0.1 M HCl.[9]
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. The titrator is set up to add small, precise increments of the 0.1 M NaOH solution.
-
Titration: The titration is initiated, and the pH is recorded after each addition of NaOH, allowing the system to equilibrate. The titration continues until the pH reaches ~12.
-
Data Analysis: The titration data (pH vs. volume of NaOH added) is plotted. The equivalence points are identified from the inflection points of the curve, often by analyzing the first or second derivative of the plot. The pKa values are determined from the pH at the half-equivalence points.[8]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogD)
Lipophilicity is a key determinant of a drug's ADME properties. It is typically expressed as the logarithm of the distribution coefficient (LogD), which is the ratio of the concentration of a compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at a specific pH.[12] For ionizable molecules like 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid, LogD is pH-dependent. At a pH where the molecule is neutral, LogD is equal to LogP. Given the presence of both lipophilic (phenyl) and hydrophilic (pyridinyl, carboxylate) groups, the LogD value is expected to be moderate.
Predicted LogD at pH 7.4: ~1.5 - 2.5
Experimental Protocol for LogD Determination via Shake-Flask Method
The shake-flask method is the "gold standard" for LogD determination due to its direct measurement of partitioning.[13]
Rationale: This method directly measures the equilibrium distribution of the compound between two immiscible phases, n-octanol and an aqueous buffer (at a physiologically relevant pH of 7.4).[12] Pre-saturating each phase with the other ensures that the volumes do not change during the experiment. Vigorous shaking facilitates the attainment of equilibrium, and subsequent centrifugation ensures a clean separation of the two phases for accurate concentration analysis, typically by LC-MS/UV.[12]
Methodology:
-
Phase Preparation: n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4 are mutually saturated by stirring them together for 24 hours, followed by separation.[12]
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small aliquot of the stock solution is added to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., equal volumes). The final concentration of the compound should be low enough to avoid solubility issues in either phase.
-
Equilibration: The vial is sealed and shaken vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[14]
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.[12]
-
Quantification: A precise aliquot is taken from each phase. The concentration of the compound in each aliquot is determined using a validated analytical method, such as LC-MS or UV-Vis spectroscopy.
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Caption: Workflow for LogD Determination by Shake-Flask Method.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and structure of a synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15][16]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl, pyridinyl, and pyrimidine rings in the aromatic region (typically δ 7.0-9.0 ppm). The single proton on the pyrimidine ring (at position 6) is likely to be a singlet. The protons on the pyridine and phenyl rings will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their substitution. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 16 carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the δ 160-180 ppm region. The aromatic and heterocyclic carbons will appear in the δ 110-160 ppm range.[17]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[18][19] For 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid, the key expected absorptions are:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=N and C=C Stretches (Aromatic Rings): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the fingerprint region below 900 cm⁻¹.
Experimental Protocol for ATR-FTIR Analysis:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.[18]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied using the instrument's press to ensure good contact between the sample and the crystal.[18][20]
-
Sample Scan: The IR spectrum of the sample is recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[21]
-
Expected Molecular Ion: Using a technique like electron ionization (EI), a molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (277.28).[22][23] Aromatic systems like this are often stable and can produce a prominent molecular ion peak.
-
Fragmentation: Common fragmentation patterns may include the loss of the carboxylic acid group (-COOH, 45 Da) or other characteristic cleavages of the heterocyclic system.
Experimental Protocol for EI-MS Analysis:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid, where it is vaporized.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[24]
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against the m/z ratio.
Solubility
The solubility of a drug candidate is a critical factor for its absorption and formulation. Given its structure, 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid is predicted to have low aqueous solubility, particularly around its isoelectric point. Its solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid (forming a soluble carboxylate salt) and at pH values below the pKa of the pyridine nitrogen (forming a soluble pyridinium salt). It is likely to be soluble in polar organic solvents like DMSO and DMF.[25]
Predicted Solubility Profile:
-
Water: Poorly soluble
-
PBS (pH 7.4): Low to moderate solubility
-
DMSO: Soluble
-
Ethanol: Slightly soluble
Safety and Handling
While specific toxicity data for 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid is not available, it should be handled with the standard precautions for a novel chemical compound in a laboratory setting. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust, and contact with skin and eyes.
Conclusion
4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid possesses a complex molecular structure that results in a multifaceted physicochemical profile. This guide has provided a framework for understanding and experimentally determining its key properties, including melting point, pKa, lipophilicity, spectral characteristics, and solubility. The detailed protocols and the scientific rationale behind them offer a robust approach for researchers to generate reliable and reproducible data. Such characterization is an indispensable step in the journey of a compound from initial synthesis to a potential therapeutic agent.
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